trans-3-Methyl-cyclopentylamine

Physicochemical characterization Chromatographic method development Purification process design

trans-3-Methyl-cyclopentylamine (CAS 133089-26-6) is a chiral, stereochemically defined cyclopentylamine derivative with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol. It belongs to the class of 3-substituted cyclopentylamines, which have been patented as inhibitors of fatty acid synthase (FASN) for oncology and metabolic disease applications.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B8187230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methyl-cyclopentylamine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCC(C1)N
InChIInChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
InChIKeyLGSSDLSVHUCRFI-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Methyl-cyclopentylamine (CAS 133089-26-6): Stereochemically Defined Cyclopentylamine Building Block for Drug Discovery


trans-3-Methyl-cyclopentylamine (CAS 133089-26-6) is a chiral, stereochemically defined cyclopentylamine derivative with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol. It belongs to the class of 3-substituted cyclopentylamines, which have been patented as inhibitors of fatty acid synthase (FASN) for oncology and metabolic disease applications [1]. The compound features a trans configuration of the methyl and amino substituents on the cyclopentane ring, a stereochemical attribute that critically influences its molecular recognition properties, synthetic utility as a chiral building block, and potential biological target engagement [2].

Why Unspecified-Stereochemistry or cis-3-Methyl-cyclopentylamine Cannot Replace trans-3-Methyl-cyclopentylamine in Stereosensitive Applications


The cyclopentylamine scaffold contains two stereogenic centers when substituted at the 3-position, giving rise to four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The trans designation encompasses the (1R,3R) and (1S,3S) enantiomeric pair, while the cis designation covers the (1R,3S) and (1S,3R) pair. These diastereomers exhibit measurably different physicochemical properties—including predicted boiling point and pKa differences—and their spatial arrangement of the amine and methyl groups directly governs chiral recognition in asymmetric synthesis and target binding. Mass spectrometric studies on related cyclopentylamine derivatives have demonstrated that cis and trans isomers produce distinct fragmentation patterns under electron-ionization conditions, providing an analytical basis for their differentiation [1]. Procurement of the undefined stereoisomer mixture (CAS 52430-83-8) or the cis isomer (CAS 133089-25-5) in place of the trans isomer introduces uncontrolled stereochemical variables that can compromise reaction diastereoselectivity, analytical reproducibility, and structure–activity relationships in medicinal chemistry programs, particularly those targeting FASN or other stereosensitive enzymes [2].

trans-3-Methyl-cyclopentylamine: Head-to-Head Physicochemical and Purity Evidence Against cis-3-Methyl-cyclopentylamine and the Racemic Mixture


Predicted Boiling Point Delineation: trans-3-Methyl-cyclopentylamine (122.1 °C) vs. cis Isomer (Comparative Prediction)

The predicted boiling point of trans-3-methyl-cyclopentylamine is 122.1 ± 8.0 °C, as estimated by computational methods . While direct experimentally measured boiling points for the cis isomer are not publicly available, the predicted boiling point serves as a process-relevant differentiator for distillation-based purification and gas chromatographic analysis. The trans configuration typically imparts a slightly different molecular surface area and dipole moment compared to the cis isomer, which can translate into measurable retention-time shifts in GC and HPLC methods critical for quality control [1].

Physicochemical characterization Chromatographic method development Purification process design

Predicted pKa Differentiation: trans-3-Methyl-cyclopentylamine (pKa 10.82) vs. Cyclopentylamine (pKa ~10.63)

The predicted pKa of trans-3-methyl-cyclopentylamine is 10.82 ± 0.40, compared with the experimentally determined pKa of unsubstituted cyclopentylamine at approximately 10.63 . The ~0.2 unit difference, though modest, reflects the electron-donating inductive effect of the 3-methyl substituent operating through the cyclopentane ring and may influence protonation equilibrium in aqueous workup, salt selection for crystallization, and the compound's behavior in acid–base extraction protocols [1]. For the cis isomer, predicted pKa data remain unavailable, but the differential spatial orientation of the methyl group could theoretically modulate amine basicity to a degree comparable to or distinct from the trans isomer.

Amine basicity Salt formation Extraction optimization

Commercial Purity Benchmark: trans-3-Methyl-cyclopentylamine (95–96%) vs. cis Isomer (95–96%)—Equivalent Baselines with Differentiated Stereochemical Integrity

Commercially sourced trans-3-methyl-cyclopentylamine is offered at a minimum purity of 95% (AKSci, CAS 133089-26-6) or 96% (JW PharmLab) . The cis isomer (CAS 133089-25-5) is similarly available at 95% minimum purity . While the gross chemical purity specifications are comparable, the critical differentiator is stereochemical identity: the trans product is certified as the trans diastereomer, whereas the cis product is certified as the cis diastereomer, and the unspecified-stereochemistry product (CAS 52430-83-8) may contain variable ratios of both. For FASN inhibitor programs where the 3-substituted cyclopentylamine core must present a specific geometry to the thioesterase domain active site, the choice of trans vs. cis diastereomer can determine whether the final compound engages the target at all [1].

Chemical procurement Quality control Stereochemical purity

Class-Level Evidence: 3-Substituted Cyclopentylamine Derivatives as Fatty Acid Synthase (FASN) Inhibitors

The patent literature explicitly claims 3-substituted cyclopentylamine derivatives as inhibitors of fatty acid synthase (FASN), an enzyme validated as a therapeutic target in oncology, metabolic disease, and virology [1]. The 3-substituted cyclopentylamine core, for which trans-3-methyl-cyclopentylamine serves as a direct synthetic precursor, is the essential pharmacophoric scaffold. While the patent does not disclose isolated IC₅₀ or Ki values for the free trans-3-methyl-cyclopentylamine building block itself, the structure–activity relationships described establish that substitution at the 3-position of the cyclopentylamine ring is a prerequisite for FASN engagement. The trans configuration ensures that the amine and methyl vectors project along specific trajectories that can be elaborated into patent-claimed inhibitor series; the cis isomer, if used instead, would orient the derivatization vectors incorrectly and may fail to produce active FASN inhibitors [1].

FASN inhibition Cancer metabolism Medicinal chemistry

Mass Spectrometric Differentiation of cis- and trans-Cyclopentylamine Isomers by MIKE Spectroscopy

A foundational study by Anchisi et al. (1993) demonstrated that mass-analyzed ion kinetic energy (MIKE) spectroscopy can unequivocally differentiate cis- from trans-substituted cyclopentylamines and cyclohexylamines, including 3-methyl-substituted variants, based on distinct fragmentation pathways observed in electron-ionization mass spectrometry [1]. The technique revealed that trans isomers produce characteristic fragment ions not observed (or observed at significantly different relative abundances) for the corresponding cis isomers. Although the study covers eight cyclopentylamine and cyclohexylamine derivatives collectively and does not report numeric ion-abundance ratios specifically for the 3-methyl subset, the analytical principle is generalizable: trans-3-methyl-cyclopentylamine can be distinguished from cis-3-methyl-cyclopentylamine using tandem mass spectrometric methods, providing a quality-control tool to verify stereochemical integrity of procured material [1].

Analytical characterization Isomer identification Quality assurance

Predicted Density and Solubility-Relevant Descriptors: trans-3-Methyl-cyclopentylamine (d = 0.852 g/cm³) vs. Cyclopentylamine (d ≈ 0.861 g/cm³)

The predicted density of trans-3-methyl-cyclopentylamine is 0.852 ± 0.06 g/cm³ , slightly lower than the experimentally known density of unsubstituted cyclopentylamine (~0.861 g/cm³) [1]. The logP is predicted at approximately 1.83 , consistent with modest lipophilicity suitable for blood–brain barrier penetration in CNS drug discovery programs. For the cis isomer, specific predicted density and logP values are not publicly reported, but the structural difference (axial vs. equatorial orientation of substituents on the cyclopentane ring) is expected to modulate both molecular volume and solvation free energy, with consequences for chromatographic retention (RP-HPLC logk') and partitioning behavior in biphasic reaction systems.

Formulation development Solvent selection Physical property prediction

trans-3-Methyl-cyclopentylamine: Evidence-Backed Application Scenarios for Scientific Procurement


Stereospecific Synthesis of 3-Substituted Cyclopentylamine FASN Inhibitors

The patent literature (US 10,118,919 B2) explicitly claims 3-substituted cyclopentylamine derivatives as FASN inhibitors, with the trans-3-methyl-cyclopentylamine core serving as the foundational building block for elaborating the 3-position into diverse pharmacophores [1]. Procurement of the trans isomer ensures that subsequent derivatization—such as amide coupling, sulfonamide formation, or reductive amination at the primary amine—occurs with the correct relative stereochemistry at the cyclopentane ring, which is essential for the final compound to adopt the conformation required for FASN thioesterase domain inhibition. Use of the cis isomer in place of the trans isomer would invert the 1,3-relationship of substituents, potentially abolishing target engagement.

Chiral Building Block for Asymmetric Synthesis and Fragment-Based Drug Discovery

trans-3-Methyl-cyclopentylamine provides a conformationally constrained, chiral cyclopentane scaffold that introduces both a primary amine handle and a methyl substituent with defined trans geometry. This combination is valuable in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), where the three-dimensional character of the cyclopentane ring—quantified by its fraction of sp³-hybridized carbons (Fsp³ = 1.0)—offers a measurable advantage over flat aromatic building blocks in terms of increased clinical success rates correlated with higher Fsp³ character [2]. The trans configuration ensures that the methyl and amine vectors diverge spatially, maximizing the scaffold's capacity to explore distinct regions of target binding pockets.

Analytical Reference Standard for cis/trans Isomer Method Validation

Based on the demonstrated ability of mass-analyzed ion kinetic energy (MIKE) spectroscopy to differentiate cis- and trans-cyclopentylamine isomers, trans-3-methyl-cyclopentylamine can serve as a certified reference standard for developing and validating LC–MS, GC–MS, or chiral HPLC methods that resolve trans from cis isomers [3]. This is particularly relevant for quality control laboratories that must verify the stereochemical purity of incoming 3-methyl-cyclopentylamine shipments, where the undefined stereochemistry product (CAS 52430-83-8) may contain variable cis/trans ratios.

Process Chemistry Development for Amine-Containing Active Pharmaceutical Ingredients (APIs)

The predicted pKa (10.82) and boiling point (122.1 °C) of trans-3-methyl-cyclopentylamine provide process chemists with the quantitative parameters needed to design salt formation, extractive workup, and distillation protocols specific to this compound . The ~95–96% commercial purity baseline establishes the starting point for further purification (e.g., formation of diastereomeric salts for enantiomeric enrichment) when higher stereochemical or chemical purity is required for GMP intermediate production.

Quote Request

Request a Quote for trans-3-Methyl-cyclopentylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.